molecular formula C12H21FN4 B155591 2,4-Bis(diethylamino)-6-fluoro-pyrimidine CAS No. 1648-44-8

2,4-Bis(diethylamino)-6-fluoro-pyrimidine

Cat. No.: B155591
CAS No.: 1648-44-8
M. Wt: 240.32 g/mol
InChI Key: SUZKLEHYAYNQOC-UHFFFAOYSA-N
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Description

2,4-Bis(diethylamino)-6-fluoro-pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. The presence of diethylamino groups and a fluorine atom in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine typically involves the reaction of 2,4-dichloro-6-fluoropyrimidine with diethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of chlorine atoms with diethylamino groups. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

    Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the diethylamino groups.

    Reduction Products: Reduced forms of the pyrimidine ring or the diethylamino groups.

Scientific Research Applications

2,4-Bis(diethylamino)-6-fluoro-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    2,4-Bis(dimethylamino)-6-fluoro-pyrimidine: Similar structure but with dimethylamino groups instead of diethylamino groups.

    2,4-Diamino-6-fluoro-pyrimidine: Contains amino groups instead of diethylamino groups.

    2,4-Bis(diethylamino)-5-fluoro-pyrimidine: Fluorine atom at a different position on the pyrimidine ring.

Uniqueness: 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is unique due to the presence of both diethylamino groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetraethyl-6-fluoropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZKLEHYAYNQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)N(CC)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628577
Record name N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648-44-8
Record name N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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